molecular formula C11H20Cl2N4O2 B2433737 2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride CAS No. 2243511-73-9

2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride

Cat. No.: B2433737
CAS No.: 2243511-73-9
M. Wt: 311.21
InChI Key: PJCJSEUQWPUQGN-UONRGADFSA-N
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Description

2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride is a compound often studied for its potential applications in various fields including chemistry, biology, medicine, and industry. Its complex structure suggests multiple functional groups which might be exploited for different purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride typically involves several steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

  • Functionalization of the Pyrrolidine Ring: : This involves introducing the imidazole moiety and the methoxy group at specific positions of the pyrrolidine ring.

  • Acetylation: : The acetyl group is introduced via a reaction with acetic anhydride or acetyl chloride.

  • Hydrochloride Formation: : The final step involves the formation of the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial-scale production would likely follow similar synthetic routes but optimized for efficiency and cost-effectiveness. Catalysts and specific reaction conditions would be used to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound may undergo oxidation at the methoxy group or the imidazole moiety.

  • Reduction: : Reduction reactions can alter the imidazole ring or the acetyl group.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride or sodium borohydride.

  • Substituting agents: : Halogens for electrophilic substitutions, and strong nucleophiles for nucleophilic substitutions.

Major Products Formed

The products formed depend on the reaction type. For example, oxidation might yield various oxidized derivatives, while reduction may lead to reduced forms of the imidazole or methoxy groups.

Scientific Research Applications

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with biological molecules and potential biochemical applications.

  • Medicine: : Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.

  • Industry: : Employed in the manufacturing of specialized chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride involves interactions with molecular targets such as enzymes or receptors. The imidazole moiety might bind to specific sites, influencing biochemical pathways and eliciting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-[(3S,4R)-4-(2-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide

  • 2-Methoxy-N-[(3S,4R)-4-(1-ethylimidazol-2-yl)pyrrolidin-3-yl]acetamide

Unique Aspects

Compared to similar compounds, 2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride may have unique interactions due to the positioning of its functional groups. This could result in distinct chemical reactivity and biological activity.

Conclusion

The compound this compound is a fascinating subject of study, with diverse applications spanning chemistry, biology, medicine, and industry. Its complex structure and multifaceted interactions offer ample opportunities for further research and development.

Properties

IUPAC Name

2-methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2.2ClH/c1-15-4-3-13-11(15)8-5-12-6-9(8)14-10(16)7-17-2;;/h3-4,8-9,12H,5-7H2,1-2H3,(H,14,16);2*1H/t8-,9-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCJSEUQWPUQGN-UONRGADFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CNCC2NC(=O)COC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@@H]2CNC[C@H]2NC(=O)COC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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